Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 1443285-65-1) is a heterocyclic compound with the molecular formula C₁₂H₁₆F₂N₂O₂ and a molecular weight of 258.26 g/mol . Its structure features:
- A pyrazole core substituted at the 1-position with a cyclohexyl group.
- A 5-(difluoromethyl) substituent.
- A methyl ester at the 4-position.
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules due to its balanced lipophilicity and structural versatility .
Properties
Molecular Formula |
C12H16F2N2O2 |
|---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
methyl 1-cyclohexyl-5-(difluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H16F2N2O2/c1-18-12(17)9-7-15-16(10(9)11(13)14)8-5-3-2-4-6-8/h7-8,11H,2-6H2,1H3 |
InChI Key |
JBKXKTBYFSPEND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2CCCCC2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of cyclohexylamine with difluoromethylpyrazole-4-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different derivatives of the original compound.
Scientific Research Applications
Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrazole Core
N-1 Substituents: Cyclohexyl vs. Cyclopentyl and Alkyl Groups
- Cyclopentyl Analog : Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 1443289-46-0) has a cyclopentyl group instead of cyclohexyl. This reduces its molecular weight to 244.24 g/mol (C₁₁H₁₄F₂N₂O₂) and slightly decreases lipophilicity due to the smaller ring size .
- Alkyl Substituents : Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 231285-86-2) replaces the cyclohexyl group with a methyl group , simplifying steric bulk but reducing lipophilicity. Its similarity score to the target compound is 0.95 .
5-Position Substituents: Difluoromethyl vs. Trifluoromethyl and Aryl Groups
- Aryl Substituents : 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: Unspecified) substitutes the difluoromethyl group with a 4-methoxyphenyl ring , introducing π-π stacking capabilities but reducing electronegativity .
4-Position Functional Groups: Methyl Ester vs. Carboxylic Acid
- Carboxylic Acid Analog : 1-Cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1498748-48-3) replaces the methyl ester with a carboxylic acid , improving water solubility but limiting cell membrane permeability .
Table 1: Key Comparisons of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 1443285-65-1 | C₁₂H₁₆F₂N₂O₂ | 258.26 | 1-Cyclohexyl, 5-(difluoromethyl) | High lipophilicity, intermediate reactivity |
| Cyclopentyl Analog | 1443289-46-0 | C₁₁H₁₄F₂N₂O₂ | 244.24 | 1-Cyclopentyl | Reduced steric bulk vs. cyclohexyl |
| Ethyl 1-methyl-5-(trifluoromethyl) derivative | 231285-86-2 | C₈H₉F₃N₂O₂ | 222.17 | 1-Methyl, 5-(trifluoromethyl) | Enhanced electron-withdrawing effects |
| Carboxylic Acid Derivative | 1498748-48-3 | C₁₁H₁₄F₂N₂O₂ | 244.24 | 4-Carboxylic acid | Improved solubility, lower logP |
Biological Activity
Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS Number: 1443285-65-1) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a unique molecular structure characterized by the presence of a difluoromethyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its anti-inflammatory, anticancer, and antioxidant properties, supported by case studies and research findings.
Molecular Characteristics
1. Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which is crucial in various inflammatory and autoimmune diseases. For instance, a related study demonstrated that certain pyrazole derivatives inhibited LPS-induced TNF-alpha release in cellular models, suggesting a similar potential for this compound .
2. Anticancer Properties
The anticancer activity of this compound has been explored through in vitro studies. These investigations revealed that compounds with similar structural features showed cytotoxic effects against several cancer cell lines, such as HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages reported were 54.25% and 38.44%, respectively . Further research is necessary to establish the specific mechanisms through which this compound exerts its anticancer effects.
3. Antioxidant Activity
Antioxidant properties are another area where pyrazole derivatives have shown promise. Compounds with similar structures have demonstrated significant antioxidant activity in various assays (e.g., ABTS, FRAP). The introduction of specific substituents can enhance these properties, making them candidates for treating oxidative stress-related diseases .
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was evaluated alongside other analogs. The results indicated that while some analogs exhibited high cytotoxicity (>90% inhibition) against multiple cancer types, this compound showed moderate efficacy, warranting further investigation into its structure-activity relationship (SAR) .
Case Study 2: Anti-inflammatory Mechanisms
Another significant study focused on the anti-inflammatory mechanisms of pyrazoles involving this compound. The results highlighted its ability to inhibit the phosphorylation of HSP27 and reduce TNF-alpha levels in cellular models exposed to inflammatory stimuli . This suggests potential therapeutic applications in inflammatory diseases.
Comparative Analysis of Pyrazole Derivatives
The following table summarizes the biological activities of various pyrazole derivatives compared to this compound:
| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Significant |
| Compound A | High | High | Moderate |
| Compound B | Low | High | Significant |
| Compound C | Moderate | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
